molecular formula C17H16N4O4 B15033082 (3E)-N-(1,3-benzodioxol-5-yl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(1,3-benzodioxol-5-yl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B15033082
M. Wt: 340.33 g/mol
InChI Key: OUULQHYBRNCQJF-RGVLZGJSSA-N
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Description

(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include amines, formamides, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE stands out due to its unique combination of a benzodioxole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-[(E)-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-11(20-21-17(23)12-3-2-6-18-9-12)7-16(22)19-13-4-5-14-15(8-13)25-10-24-14/h2-6,8-9H,7,10H2,1H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

OUULQHYBRNCQJF-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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